molecular formula C7H12N4O B1418183 2-hydrazino-6-isopropylpyrimidin-4(3H)-one CAS No. 1105198-36-4

2-hydrazino-6-isopropylpyrimidin-4(3H)-one

Cat. No. B1418183
M. Wt: 168.2 g/mol
InChI Key: SCZOHWHNPCHKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydrazino-6-isopropylpyrimidin-4(3H)-one is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring and a hydrazine group, which gives it unique properties that make it useful in different applications. In

Scientific Research Applications

Antifolate Activity

2-Hydrazino-pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antifolate activity, specifically against dihydrofolate reductase (DHFR) from various organisms. This includes studies on Pneumocystis carinii, Toxoplasma gondii, Mycobacterium avium, and rat liver. For example, the compound 6-phenyl-2-(2-(1-(thiophen-2-yl) ethylidene)hydrazinyl) pyrimidin-4(3H)-one exhibited significant activity against pcDHFR (Degani et al., 2010).

Antimycobacterial Agents

Derivatives of 2-hydrazino-pyrimidin-4(3H)-one have been investigated as potential antimycobacterial agents. This research is motivated by their pseudofunctional similarity to siderophores and their metal chelating ability. Several of these molecules have shown promising selective activity against M. tuberculosis under iron-limiting conditions (Bairwa et al., 2012).

Antimicrobial Activity

The compounds derived from 2-hydrazino-pyrimidin-4(3H)-one have been investigated for their antimicrobial properties. These studies include research on novel triazolopyrimidinecarbonitrile derivatives which showed high antimicrobial activity against various gram-positive and gram-negative bacteria and fungi (Kadry et al., 2008).

Chemosensor Applications

Research has also explored the use of 2-hydrazino-pyrimidin-4(3H)-one derivatives as chemosensors. For example, a hydrazinopyrimidine-based Al3+ chemosensor was developed, demonstrating significant fluorescence enhancement in the presence of Al3+. This property is potentially useful for biological applications, including imaging in human embryonic kidney cell lines (Das et al., 2018).

properties

IUPAC Name

2-hydrazinyl-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)5-3-6(12)10-7(9-5)11-8/h3-4H,8H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZOHWHNPCHKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-6-isopropylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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